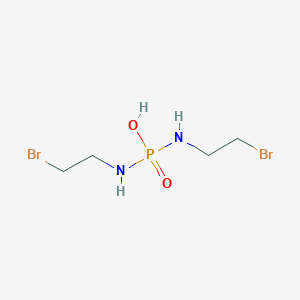

N,N'-Bis(2-bromoethyl)phosphorodiamidic acid

Description

The exact mass of the compound N,N'-Bis(2-bromoethyl)phosphorodiamidic acid is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Halogenated - Mustard Compounds - Nitrogen Mustard Compounds - Phosphoramide Mustards - Cyclophosphamide - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N,N'-Bis(2-bromoethyl)phosphorodiamidic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N'-Bis(2-bromoethyl)phosphorodiamidic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

bis(2-bromoethylamino)phosphinic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11Br2N2O2P/c5-1-3-7-11(9,10)8-4-2-6/h1-4H2,(H3,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUNYDODCWWGJJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CBr)NP(=O)(NCCBr)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11Br2N2O2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60161525 | |

| Record name | N,N'-Bis(2-bromoethyl)phosphorodiamidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60161525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141025-16-3 | |

| Record name | Dibromo isophoramide mustard | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141025163 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N'-Bis(2-bromoethyl)phosphorodiamidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60161525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-BIS(2-BROMOETHYL)PHOSPHORODIAMIDIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GS36DA0M3T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to N,N'-Bis(2-bromoethyl)phosphorodiamidic Acid: A Potent DNA Alkylating Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N'-Bis(2-bromoethyl)phosphorodiamidic acid (CAS Number: 141025-16-3), also known as bromo-isophosphoramide mustard (Br-IPM), is a bifunctional alkylating agent with a structure analogous to the active metabolites of the widely used anticancer drug cyclophosphamide. Its chemical architecture, featuring two bromoethyl arms, positions it as a potent electrophile capable of forming covalent adducts with nucleophilic biomolecules, most notably DNA. This technical guide provides a comprehensive overview of the known properties, synthesis, and putative mechanism of action of N,N'-Bis(2-bromoethyl)phosphorodiamidic acid, designed to equip researchers and drug development professionals with the foundational knowledge required for its investigation and potential application. While specific experimental data for this bromo-analogue is limited in publicly accessible literature, this guide draws upon the extensive knowledge base of the closely related chloro-analogue, phosphoramide mustard, to provide a robust framework for its scientific exploration.

Introduction: The Phosphorodiamidic Mustards - A Legacy of DNA Alkylation

The family of phosphorodiamidic mustards represents a cornerstone in the history of cancer chemotherapy. These compounds are characterized by a central phosphorus atom bonded to two nitrogen atoms, each bearing a reactive haloethyl group. Their cytotoxic effects are primarily attributed to their ability to function as DNA alkylating agents, a mechanism that has been extensively studied and clinically validated through the success of drugs like cyclophosphamide and ifosfamide. These drugs are, in fact, prodrugs that undergo metabolic activation to produce their active cytotoxic metabolites, including phosphoramide mustard.

N,N'-Bis(2-bromoethyl)phosphorodiamidic acid is a direct analogue of these active metabolites, where the chlorine atoms are replaced by bromine. This substitution is expected to modulate the compound's reactivity, with the C-Br bond being generally more labile than the C-Cl bond, potentially leading to a more rapid alkylation rate. Understanding the unique properties of this bromo-derivative is therefore of significant interest for the development of novel therapeutic strategies.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. Below is a summary of the known and predicted properties of N,N'-Bis(2-bromoethyl)phosphorodiamidic acid.

| Property | Value | Source |

| CAS Number | 141025-16-3 | , |

| Molecular Formula | C₄H₁₁Br₂N₂O₂P | |

| Molecular Weight | 309.92 g/mol | |

| Appearance | Solid | |

| Synonyms | Bromoifosfamide mustard, Br-IPM, Dibromo isophoramide mustard | , |

| Storage | Room Temperature, Protect from light, Inert atmosphere | , |

| Computed LogP | 1.0558 | |

| Topological Polar Surface Area (TPSA) | 61.36 Ų |

digraph "N,N'-Bis(2-bromoethyl)phosphorodiamidic_acid_Structure" { graph [layout=neato, overlap=false, splines=true, size="7.6,5", ratio=fill]; node [shape=plaintext, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];// Atoms P [label="P", pos="0,0!"]; O1 [label="O", pos="-0.5,1!"]; O2 [label="OH", pos="0.5,1!"]; N1 [label="NH", pos="-1,-0.5!"]; N2 [label="NH", pos="1,-0.5!"]; C1 [label="CH₂", pos="-2,-0.5!"]; C2 [label="CH₂", pos="-3,-0.5!"]; Br1 [label="Br", pos="-4,-0.5!"]; C3 [label="CH₂", pos="2,-0.5!"]; C4 [label="CH₂", pos="3,-0.5!"]; Br2 [label="Br", pos="4,-0.5!"];

// Nodes start [label="Starting Materials:\n- Phosphorus oxychloride (POCl₃)\n- 2-Bromoethylamine hydrobromide\n- Triethylamine (Et₃N)\n- Anhydrous solvent (e.g., DCM)"]; step1 [label="Reaction:\n- Dissolve 2-bromoethylamine hydrobromide and Et₃N in anhydrous DCM.\n- Add POCl₃ dropwise at 0°C under inert atmosphere."]; step2 [label="Intermediate Formation:\n- Stir at room temperature to form N,N'-Bis(2-bromoethyl)phosphorodiamidic chloride."]; step3 [label="Hydrolysis:\n- Carefully add water to the reaction mixture to hydrolyze the P-Cl bond."]; step4 [label="Work-up & Purification:\n- Separate organic and aqueous layers.\n- Extract aqueous layer with DCM.\n- Dry combined organic layers, evaporate solvent.\n- Purify by column chromatography or recrystallization."]; product [label="Final Product:\nN,N'-Bis(2-bromoethyl)phosphorodiamidic acid", shape="ellipse", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> step1; step1 -> step2; step2 -> step3; step3 -> step4; step4 -> product; }

Caption: Proposed synthesis workflow for N,N'-Bis(2-bromoethyl)phosphorodiamidic acid.

Step-by-Step Proposed Protocol:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and an inert gas inlet, dissolve 2-bromoethylamine hydrobromide (2.0 eq) and triethylamine (2.2 eq) in anhydrous dichloromethane (DCM).

-

Addition of POCl₃: Cool the mixture to 0°C in an ice bath. Add phosphorus oxychloride (1.0 eq) dropwise via the dropping funnel over a period of 30 minutes, ensuring the temperature remains below 5°C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Hydrolysis: Once the reaction is complete, carefully add water to the reaction mixture to hydrolyze the remaining P-Cl bond.

-

Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it with brine. Extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system.

Safety and Handling

N,N'-Bis(2-bromoethyl)phosphorodiamidic acid is a potential alkylating agent and should be handled with extreme caution. [1]Although a specific GHS classification is not available, it should be treated as a hazardous substance.

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from light and incompatible materials.

-

Disposal: Dispose of waste according to local, state, and federal regulations for hazardous materials.

Mechanism of Action: DNA Alkylation and Cross-linking

The cytotoxic and potential anticancer activity of N,N'-Bis(2-bromoethyl)phosphorodiamidic acid is believed to stem from its ability to act as a bifunctional DNA alkylating agent. This mechanism is well-documented for the closely related phosphoramide mustard. [2][3] The proposed mechanism involves the following key steps:

-

Aziridinium Ion Formation: The lone pair of electrons on the nitrogen atom of the bromoethyl group can displace the bromide ion in an intramolecular cyclization reaction, forming a highly reactive aziridinium ion intermediate.

-

DNA Alkylation (Mono-adduct formation): The electrophilic aziridinium ion is then attacked by a nucleophilic site on a DNA base, most commonly the N7 position of guanine. This results in the formation of a mono-adduct.

-

DNA Cross-linking (Inter- and Intrastrand Cross-links): The second bromoethyl arm of the molecule can undergo the same activation process to form another aziridinium ion, which can then react with a second guanine base on the same or the opposing DNA strand. This leads to the formation of intrastrand and interstrand DNA cross-links, respectively.

These DNA lesions are highly cytotoxic as they interfere with essential cellular processes such as DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis. [4]

Caption: Proposed mechanism of DNA alkylation by N,N'-Bis(2-bromoethyl)phosphorodiamidic acid.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity. [5] Protocol Outline:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Prepare a stock solution of N,N'-Bis(2-bromoethyl)phosphorodiamidic acid in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the compound in cell culture medium. Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours.

-

Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting a dose-response curve.

Caption: Workflow for a typical MTT cytotoxicity assay.

Spectroscopic Data (Reference Data)

-

³¹P NMR: The ³¹P NMR spectrum of phosphoramide mustard shows a signal that shifts with pH, with a pKa of 4.9. [3]This is indicative of the protonation state of the phosphorodiamidic acid moiety. A similar pH-dependent shift would be expected for the bromo-analogue.

-

Mass Spectrometry: Fast-atom bombardment (FAB) mass spectrometry has been used to identify phosphoramide mustard and its DNA adducts. [6]The mass spectrum of phosphoramide mustard would show characteristic isotopic patterns due to the presence of two chlorine atoms. For N,N'-Bis(2-bromoethyl)phosphorodiamidic acid, an even more distinct isotopic pattern would be expected due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br).

Future Perspectives and Applications

N,N'-Bis(2-bromoethyl)phosphorodiamidic acid holds potential as a research tool for studying the mechanisms of DNA alkylation and repair. Its potentially enhanced reactivity compared to its chloro-analogue makes it an interesting candidate for further investigation in the context of anticancer drug development. Future research should focus on:

-

Validated Synthesis and Characterization: Development and publication of a robust and reproducible synthesis protocol, along with comprehensive spectroscopic characterization (¹H NMR, ¹³C NMR, ³¹P NMR, IR, and high-resolution mass spectrometry).

-

In Vitro and In Vivo Anticancer Activity: Systematic evaluation of its cytotoxicity against a panel of cancer cell lines, including those resistant to existing alkylating agents. Further studies in animal models would be necessary to assess its efficacy and toxicity profile in vivo.

-

Mechanism of Action Studies: Detailed investigation into its DNA alkylation patterns and the cellular responses it elicits, including activation of DNA damage response pathways and apoptosis.

-

Prodrug Strategies: Exploration of prodrug approaches to improve its selectivity for cancer cells and reduce systemic toxicity.

Conclusion

N,N'-Bis(2-bromoethyl)phosphorodiamidic acid is a potent, yet understudied, DNA alkylating agent. While a lack of specific experimental data necessitates reliance on information from its well-characterized chloro-analogue, this guide provides a solid foundation for researchers and drug developers interested in exploring its potential. Its structural similarity to clinically relevant compounds, coupled with the potential for modulated reactivity, makes it a compelling subject for future investigation in the field of oncology.

References

-

Cushnir, J. R., et al. (1990). Identification of Phosphoramide mustard/DNA Adducts Using Tandem Mass Spectrometry. Rapid Communications in Mass Spectrometry, 4(10), 410-414. [Link]

-

Fenselau, C., et al. (1975). Identification of Phosphorodiamidic Acid Mustard as a Human Metabolite of Cyclophosphamide. Cancer Research, 35(6), 1453-1457. [Link]

-

Gamcsik, M. P., et al. (1993). Protonation of phosphoramide mustard and other phosphoramides. Journal of Medicinal Chemistry, 36(23), 3636-3645. [Link]

-

Jalalifar, M., Khalikov, S., & Javidan, A. (2013). Synthesis of Some Cyclophosphorodiamidates Derivatives of Bis(2-chloroethyl)amine. Asian Journal of Chemistry, 25(18), 10251-10254. [Link]

-

Smith, J. R., et al. (1995). A Rapid Colorimetric Assay for Sulfur Mustard Cytotoxicity Using Isolated Human Peripheral Blood Lymphocytes and Keratinocytes. Toxicology Methods, 5(4), 259-268. [Link]

-

Price, E. O., et al. (2000). MALDI-ToF/MS as a Diagnostic Tool for the Confirmation of Sulfur Mustard Exposure. Journal of Applied Toxicology, 20(S1), S193-S197. [Link]

-

PubChem (n.d.). Phosphoramide Mustard. [Link]

-

Bielawska, A., et al. (2007). Synthesis of N-phosphorylated derivatives of bis(2-chloroethyl)amine. Polish Journal of Chemistry, 81(5-6), 841-847. [Link]

-

Ludeman, S. M., et al. (1989). Thermodynamic analysis of the reaction of phosphoramide mustard with protector thiols. Journal of Medicinal Chemistry, 32(7), 1598-1603. [Link]

-

Teicher, B. A., et al. (1987). Alkylating agents: in vitro studies of cross-resistance patterns in human cell lines. Cancer Research, 47(1), 23-28. [Link]

-

Dojindo Molecular Technologies, Inc. (n.d.). Measuring Cell Viability / Cytotoxicity. [Link]

-

Colvin, M., & Chabner, B. A. (1996). Alkylating Agents. In: Holland-Frei Cancer Medicine. 4th edition. Williams & Wilkins. [Link]

-

Cytarska, J., et al. (2013). Acyloxymethyl esters of isophosphoramide mustard as new anticancer prodrugs. Acta Poloniae Pharmaceutica, 70(3), 481-487. [Link]

-

St-Germain, J., et al. (2020). Cytotoxicity Assay. YouTube. [Link]

-

Reddy, C. S., et al. (2008). Synthesis and anticancer activity of new class of bisphosphonates/phosphanamidates. Bioorganic & Medicinal Chemistry Letters, 18(12), 3591-3595. [Link]

-

Struck, R. F., et al. (1981). Isophosphoramide mustard, a metabolite of ifosfamide with activity against murine tumours comparable to cyclophosphamide. British Journal of Cancer, 43(1), 1-15. [Link]

-

Wikipedia (n.d.). Alkylating antineoplastic agent. [Link]

-

Graham, M. A., et al. (1987). Analysis of phosphoramide mustard by reversed-phase ion pair high pressure liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 423, 135-143. [Link]

-

Kumar, A., & Singh, S. (2023). Alkylating Agent Used in Mutation Breeding. Just Agriculture, 3(11), 367-369. [Link]

-

De Luca, L. (2022). Dual-Action Therapeutics: DNA Alkylation and Antimicrobial Peptides for Cancer Therapy. Molecules, 27(19), 6649. [Link]

-

Gu, Y., et al. (2014). The dinitrobenzamide mustard prodrugs, PR-104A and SN27686, for use in a novel MNDEPT cancer prodrug therapy approach. PLoS One, 9(10), e110493. [Link]

-

Chen, Y., et al. (2021). Synthesis of nitrogen mustard-based fluorophores for cell imaging and cytotoxicity studies. Journal of International Medical Research, 49(11), 03000605211059883. [Link]

-

Hussain, A., et al. (2021). Promising Anticancer Activity of [Bis(1,8-quinolato)palladium (II)] Alone and in Combination. Molecules, 26(16), 4987. [Link]

-

Sobiak, S., et al. (2023). Promising Anticancer Activity of Novel Hydroxyethyloxy and Bromo derivatives of Curcumin and Its Complexes with BF2. Molecules, 28(23), 7800. [Link]

-

Akgun, M., et al. (2016). Investigation of anti-proliferative and antioxidative effects of some bis (α-amino) phosphinic acid derivatives. African Journal of Pharmacy and Pharmacology, 10(38), 808-816. [Link]

-

Brana, M. F., et al. (1996). Bis-naphthalimides 3: synthesis and antitumor activity of N,N'-bis[2-(1,8-naphthalimido)-ethyl] alkanediamines. Anticancer Drug Design, 11(4), 297-309. [Link]

-

ChemBK (n.d.). Phosphorodiamidic acid, N,N'-bis(2-bromoethyl)-. [Link]

-

PubChem (n.d.). N,N'-Bis(2-bromoethyl)phosphorodiamidic acid. [Link]

Sources

- 1. aacrjournals.org [aacrjournals.org]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Protonation of phosphoramide mustard and other phosphoramides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. MTT assay protocol | Abcam [abcam.com]

- 6. Identification of phosphoramide mustard/DNA adducts using tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

"N,N'-Bis(2-bromoethyl)phosphorodiamidic acid" mechanism of action

An In-Depth Technical Guide to the Mechanism of Action of N,N'-Bis(2-bromoethyl)phosphorodiamidic acid

Authored by: Gemini, Senior Application Scientist

Abstract

N,N'-Bis(2-bromoethyl)phosphorodiamidic acid is a bifunctional alkylating agent belonging to the class of phosphorodiamidic mustards. As an analog of the active metabolites of widely used chemotherapeutic agents like cyclophosphamide, its mechanism of action is of significant interest to researchers in oncology and drug development. This guide provides a detailed exploration of its core mechanism, from the initial chemical activation to the downstream cellular consequences. We will dissect the process of DNA alkylation, the formation of cytotoxic DNA cross-links, and the subsequent induction of the DNA Damage Response (DDR) pathway, ultimately leading to cell cycle arrest and apoptosis. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical experimental protocols to investigate its biological effects.

Introduction and Chemical Profile

N,N'-Bis(2-bromoethyl)phosphorodiamidic acid is characterized by a central phosphorodiamidic acid core with two reactive 2-bromoethyl side chains.[1] These side chains are the functional "warheads" of the molecule, responsible for its potent cytotoxic activity. The fundamental principle of its action lies in its ability to form covalent bonds with biological macromolecules, with deoxyribonucleic acid (DNA) being the primary therapeutic target.[2][3] Understanding this molecule is critical as it provides a model for the active forms of several clinical alkylating drugs.

Chemical Structure

The structure of N,N'-Bis(2-bromoethyl)phosphorodiamidic acid is fundamental to its function. The two bromoethyl groups provide the bifunctionality that allows for the creation of highly cytotoxic DNA interstrand cross-links.

Caption: Figure 1: Chemical Structure.

Physicochemical Properties

A summary of the key properties of N,N'-Bis(2-bromoethyl)phosphorodiamidic acid is provided below for reference.

| Property | Value | Source |

| IUPAC Name | bis(2-bromoethylamino)phosphinic acid | [4] |

| Molecular Formula | C₄H₁₁Br₂N₂O₂P | [4] |

| Molecular Weight | 309.92 g/mol | [4] |

| CAS Number | 141025-16-3 | [1][4] |

| Synonyms | Dibromo isophoramide mustard, BR-IPM | [1][4] |

Core Mechanism of Action: DNA Alkylation and Cross-Linking

The cytotoxicity of N,N'-Bis(2-bromoethyl)phosphorodiamidic acid is a multi-step process initiated by its chemical transformation into a highly reactive electrophile, which then targets the DNA.

Step 1: Intramolecular Cyclization (Activation)

The mechanism is not one of direct action. The molecule first undergoes a spontaneous, rate-limiting intramolecular cyclization. The nitrogen atom of one of the bromoethyl side chains performs a nucleophilic attack on the adjacent carbon atom bearing the bromine, displacing the bromide ion. This reaction forms a highly strained, three-membered ring known as an aziridinium ion . This ion is a potent electrophile, primed to react with nucleophilic sites within the cell.

Caption: Figure 2: Activation via Aziridinium Ion Formation.

Step 2: DNA Mono-Adduct Formation

The highly electrophilic aziridinium ion readily reacts with nucleophilic centers in DNA. The most common site of attack is the N7 position of guanine bases , due to its high nucleophilicity. This reaction opens the strained aziridinium ring and forms a stable, covalent bond between the drug and the DNA base, creating a mono-adduct . Other sites, such as the N3 of adenine, can also be alkylated.[5]

Step 3: DNA Cross-Linking

After the formation of the first mono-adduct, the second bromoethyl arm of the molecule can undergo the same activation process to form another aziridinium ion. This second reactive site can then alkylate a second DNA base.

-

Intrastrand Cross-Link: The second alkylation occurs on a guanine base within the same DNA strand.

-

Interstrand Cross-Link (ICL): The second alkylation occurs on a guanine base on the opposite (complementary) DNA strand.

Interstrand cross-links are the most cytotoxic lesions because they physically prevent the separation of the two DNA strands, thereby blocking critical cellular processes like DNA replication and transcription.[6] This physical tethering of the strands poses a formidable challenge to the cell's repair machinery.

Caption: Figure 3: DNA Alkylation and Cross-Linking Workflow.

Cellular Consequences and Downstream Signaling

The formation of DNA adducts, particularly ICLs, triggers a complex cellular response aimed at mitigating the damage. If the damage is irreparable, the cell is directed towards apoptosis.

DNA Damage Response (DDR)

The cell's surveillance system recognizes the DNA lesions as a threat to genomic integrity.[2] This initiates the DNA Damage Response (DDR), a sophisticated signaling network.

-

Sensor Activation: Protein kinases such as ATM (ataxia telangiectasia mutated) and ATR (ataxia telangiectasia and Rad3-related) are recruited to the sites of damage and activated.[2]

-

Signal Transduction: These apical kinases phosphorylate a cascade of downstream effector proteins. Key targets include the checkpoint kinases CHK1 and CHK2 , and the tumor suppressor protein p53 .[3] A crucial early event is the phosphorylation of the histone variant H2AX to form γH2AX , which serves as a beacon to recruit DNA repair factors.

Cell Cycle Arrest and Apoptosis

The activated DDR pathway orchestrates the cell's fate:

-

Cell Cycle Arrest: Activated p53, CHK1, and CHK2 enforce checkpoints in the cell cycle, typically at the G2/M transition, to prevent the cell from attempting to replicate its damaged DNA.[3] This provides a window for the cell to attempt repairs.

-

Apoptosis Induction: If the DNA damage is too severe to be repaired, the sustained DDR signaling, often mediated by p53, will trigger the intrinsic apoptotic pathway. This process involves the activation of caspases, which execute the programmed cell death program. A hallmark of this process is the cleavage of Poly(ADP-ribose) polymerase (PARP) by caspases.[7]

Caption: Figure 4: Cellular Response to DNA Cross-Linking.

Key Experimental Protocols

To validate the proposed mechanism of action, a series of well-established molecular and cellular biology assays can be employed.

Protocol: Cell Viability Assay (WST-1)

This assay quantifies the cytotoxic effect of the compound on a cell population.

Objective: To determine the dose-dependent effect of N,N'-Bis(2-bromoethyl)phosphorodiamidic acid on the viability of a cancer cell line (e.g., CCRF-CEM).[8]

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Prepare a serial dilution of the compound in culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle-only control.

-

Incubation: Incubate the plate for a predetermined period (e.g., 48 or 72 hours) at 37°C, 5% CO₂.

-

Reagent Addition: Add 10 µL of WST-1 reagent to each well.

-

Final Incubation: Incubate for 1-4 hours. The viable cells will cleave the tetrazolium salt to formazan, resulting in a color change.

-

Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

-

Analysis: Normalize the absorbance values to the vehicle control to calculate the percentage of cell viability. Plot the results to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Protocol: Western Blot for γH2AX and Cleaved PARP

Objective: To detect the induction of the DNA damage response (γH2AX) and apoptosis (cleaved PARP).

Methodology:

-

Treatment and Lysis: Treat cells in a 6-well plate with the compound at its IC₅₀ concentration for various time points (e.g., 0, 6, 12, 24 hours). Harvest and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate the proteins by size via electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for phospho-Histone H2A.X (Ser139) and Cleaved PARP (Asp214). Also, probe a separate membrane or strip the current one for a loading control like β-actin.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: An increase in the signal for γH2AX indicates DDR activation, and the appearance of the cleaved PARP fragment confirms the induction of apoptosis.

Conclusion and Future Perspectives

N,N'-Bis(2-bromoethyl)phosphorodiamidic acid exerts its potent cytotoxic effects through a well-defined mechanism of action. It functions as a prodrug that is spontaneously activated to a reactive aziridinium ion, which subsequently alkylates DNA.[9] The formation of interstrand cross-links is the critical lesion, which blocks DNA replication and transcription, triggers a robust DNA damage response, and ultimately forces heavily damaged cells into apoptosis.

The principles outlined in this guide are foundational to the broader class of nitrogen mustards used in chemotherapy. Future research in this area may focus on designing derivatives with enhanced tumor-specific activation, overcoming resistance mechanisms related to DNA repair, and exploring synergistic combinations with inhibitors of the DNA damage response pathway, such as PARP inhibitors. A deeper understanding of these mechanisms will continue to drive the development of more effective and targeted cancer therapies.

References

- Cellular effects of phosphoramide mustard, the active metabolite of cyclophosphamide, on naturally-occuring human CD4(+) CD25(+) regulatory T cells. (n.d.). University of Surrey.

- Thermodynamic analysis of the reaction of phosphoramide mustard with protector thiols. (1989). Journal of the American Chemical Society.

- Ewing, A. D., & Pfeifer, G. P. (2020). DNA damage signaling in the cellular responses to mustard vesicants. Mutation Research/Reviews in Mutation Research, 784, 108309.

- Ewing, A. D., & Pfeifer, G. P. (2020). DNA damage signaling in the cellular responses to mustard vesicants. Mutation Research/Reviews in Mutation Research, 784, 108309.

- N,N'-Bis(2-bromoethyl)phosphorodiamidic acid. (n.d.). PubChem.

- Sulfur mustard-induced increase in intracellular free calcium level and arachidonic acid release from cell membrane. (1995). Toxicology and Applied Pharmacology, 131(1), 44-52.

- Phosphorodiamidic acid, n,n-bis(2-chloroethyl)-n'-(3-hydroxypropyl)-, (2-bromoethyl) ester. (n.d.). PubChem.

- Phosphoramidate prodrugs. (n.d.). Google Patents.

- N,N'-BIS(2-BROMOETHYL)PHOSPHORODIAMIDIC ACID. (n.d.). FDA Global Substance Registration System.

- Biosynthesis of DNA-Alkylating Antitumor Natural Products. (2021). Molecules, 26(11), 3183.

- Probing the Mechanism of Action of Bis(phenolato) Amine (ONO Donor Set) Titanium(IV) Anticancer Agents. (2013). Journal of Medicinal Chemistry, 56(21), 8421–8436.

- Synthesis and characterization of DNA containing an N1-2'-deoxyinosine-ethyl-N3-thymidine interstrand cross-link. (2008). Chemical Research in Toxicology, 21(3), 686-95.

- Osborne, M. R., Wilman, D. E., & Lawley, P. D. (1995). Alkylation of DNA by the nitrogen mustard bis(2-chloroethyl)methylamine. Chemical Research in Toxicology, 8(2), 316-320.

Sources

- 1. N,N'-BIS(2-BROMOETHYL)PHOSPHORODIAMIDIC ACID [drugfuture.com]

- 2. DNA damage signaling in the cellular responses to mustard vesicants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. DNA damage signaling in the cellular responses to mustard vesicants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N,N'-Bis(2-bromoethyl)phosphorodiamidic acid | C4H11Br2N2O2P | CID 132324 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Alkylation of DNA by the nitrogen mustard bis(2-chloroethyl)methylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and characterization of DNA containing an N1-2'-deoxyinosine-ethyl-N3-thymidine interstrand cross-link: a structural mimic of the cross-link formed by 1,3-bis-(2-chloroethyl)-1-nitrosourea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Probing the Mechanism of Action of Bis(phenolato) Amine (ONO Donor Set) Titanium(IV) Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Thermodynamic analysis of the reaction of phosphoramide mustard with protector thiols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. EP1268493B1 - Phosphoramidate prodrugs - Google Patents [patents.google.com]

An In-depth Technical Guide to N,N'-Bis(2-bromoethyl)phosphorodiamidic acid as a Bifunctional Alkylating Agent

Introduction: The Strategic Assault on Genomic Integrity

In the landscape of cancer chemotherapy, agents that directly target the genomic DNA of malignant cells represent a foundational and enduring therapeutic strategy. Among these, bifunctional alkylating agents are a class of potent cytotoxic compounds that have been a cornerstone of oncology for decades.[1][2] Unlike their monofunctional counterparts which create single DNA adducts, bifunctional agents possess two reactive moieties, enabling them to form covalent linkages between two distinct sites on the DNA. This capability to "cross-link" DNA strands is a critical mechanistic feature that imparts a higher order of cytotoxicity.[2][3] The resulting lesions, particularly interstrand cross-links (ICLs), present a formidable challenge to the cell's repair machinery, often leading to a halt in DNA replication and transcription, cell cycle arrest, and ultimately, apoptosis.[1][4][5]

This guide provides a comprehensive technical overview of N,N'-Bis(2-bromoethyl)phosphorodiamidic acid, a representative bifunctional alkylating agent. We will delve into its chemical properties, mechanism of action, synthesis, and applications, providing researchers and drug development professionals with the foundational knowledge required to effectively utilize and innovate upon this class of compounds.

Compound Profile: N,N'-Bis(2-bromoethyl)phosphorodiamidic acid

N,N'-Bis(2-bromoethyl)phosphorodiamidic acid is a member of the nitrogen mustard family of alkylating agents, characterized by the presence of two bromoethyl groups attached to a phosphorodiamidic acid core.

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C4H11Br2N2O2P | [6][7] |

| Molecular Weight | 309.92 g/mol | [6][7] |

| IUPAC Name | bis(2-bromoethylamino)phosphinic acid | [6] |

| CAS Number | 141025-16-3 | [6] |

| SMILES | C(CBr)NP(=O)(NCCBr)O | [7] |

| Synonyms | Dibromo isophoramide mustard, Br-IPM, Bromo-isophosphoramide mustard | [6][8] |

Core Mechanism of Action: The DNA Cross-linking Cascade

The cytotoxic effects of N,N'-Bis(2-bromoethyl)phosphorodiamidic acid are a direct consequence of its ability to covalently modify DNA.[2] The process is a multi-step cascade initiated by intramolecular cyclization.

-

Activation: The process begins with an intramolecular cyclization of one of the 2-bromoethylamino side chains to form a highly reactive and unstable aziridinium ion intermediate. This is the rate-determining step for SN1-type alkylating agents.[2]

-

First Alkylation (Monoadduct Formation): The electrophilic aziridinium ion is aggressively attacked by a nucleophilic site on a DNA base. The N7 position of guanine is the most frequent target due to its high nucleophilicity.[4][5][9] This reaction results in the formation of a mono-alkylated adduct, with the agent covalently bound to a single point on the DNA.

-

Second Alkylation (Cross-link Formation): The second 2-bromoethylamino arm of the molecule can then undergo a similar cyclization to form another aziridinium ring. This second reactive center can then alkylate a nearby nucleophile.

-

Interstrand Cross-linking (ICL): If the second alkylation occurs on a guanine residue on the opposite DNA strand, it results in an interstrand cross-link. This is the most cytotoxic lesion, as it physically prevents the separation of the DNA double helix, a prerequisite for both replication and transcription.[1][2]

-

Intrastrand Cross-linking: Alternatively, the second alkylation can occur on another base within the same DNA strand, leading to an intrastrand cross-link.[4]

-

The formation of these adducts, particularly ICLs, triggers a cellular crisis. The stalled replication forks and transcriptional machinery activate DNA damage response pathways, leading to cell cycle arrest, typically at the G2/M phase, and if the damage is irreparable, the initiation of programmed cell death (apoptosis).[1][10]

Caption: Mechanism of DNA cross-linking by N,N'-Bis(2-bromoethyl)phosphorodiamidic acid.

Generalized Synthesis Pathway

While a specific, detailed synthesis protocol for N,N'-Bis(2-bromoethyl)phosphorodiamidic acid is not prominently available in peer-reviewed literature, a general synthetic route can be postulated based on established organophosphorus chemistry. The synthesis would likely involve the reaction of a suitable phosphorus oxychloride derivative with 2-bromoethylamine.

Disclaimer: This is a generalized, theoretical pathway and has not been optimized. Synthesis of such compounds should only be performed by trained chemists with appropriate safety measures in place.

-

Starting Material: Phosphorus oxychloride (POCl₃) is a common starting material for creating phosphorodiamidic structures.

-

First Amination: Reaction of POCl₃ with one equivalent of an alcohol (ROH) or a protected amine would yield a phosphorodiamidochloridate intermediate.

-

Second Amination: Subsequent reaction with an excess of 2-bromoethylamine (BrCH₂CH₂NH₂) would lead to the displacement of the remaining chlorine atoms, forming the desired N,N'-bis(2-bromoethyl)phosphorodiamidic ester.

-

Hydrolysis: A final hydrolysis step under controlled conditions would yield the target N,N'-Bis(2-bromoethyl)phosphorodiamidic acid.

The design and synthesis of related chiral bis-phosphoric acids have been explored for applications in catalysis, indicating the modularity of this chemical scaffold.[11][12]

Applications in Research and Drug Development

N,N'-Bis(2-bromoethyl)phosphorodiamidic acid and its analogs are valuable tools in several areas of research:

-

Cancer Research: As a prototypic DNA damaging agent, it is used in vitro to study the cellular responses to ICLs, including DNA repair pathways (e.g., Fanconi anemia pathway), cell cycle checkpoint activation, and apoptotic signaling.[1][10]

-

Drug Resistance Studies: Cell lines can be made resistant to this agent through continuous exposure, creating valuable models to investigate the mechanisms of alkylating agent resistance, which is a significant clinical challenge.[13]

-

Development of Novel Therapeutics: The phosphorodiamidic acid scaffold can be modified to create novel pro-drugs or targeted therapies. For instance, it could be incorporated into larger molecules that selectively accumulate in tumor tissues or be encapsulated in nanoparticle delivery systems to improve efficacy and reduce systemic toxicity.[14][15][16]

Key Experimental Protocols

The following are foundational protocols for characterizing the biological activity of N,N'-Bis(2-bromoethyl)phosphorodiamidic acid in a laboratory setting.

Protocol 1: In Vitro DNA Alkylation Assay

This protocol determines the ability of the compound to induce cross-links in purified plasmid DNA.

-

Reaction Setup: In a microcentrifuge tube, combine supercoiled plasmid DNA (e.g., pBR322, 100-200 ng) with varying concentrations of N,N'-Bis(2-bromoethyl)phosphorodiamidic acid in a suitable reaction buffer (e.g., 10 mM Tris-HCl, 1 mM EDTA, pH 7.4).

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 2-4 hours).

-

Termination: Stop the reaction by adding a loading dye containing a DNA-intercalating agent (e.g., SYBR Green) and proteinase K to remove any interacting proteins.

-

Gel Electrophoresis: Analyze the products on a 1% agarose gel.

-

Analysis: Visualize the DNA bands under UV light. Un-cross-linked supercoiled and nicked circular plasmid DNA will migrate faster. Interstrand cross-linking will result in a slower-migrating, denatured form. The degree of cross-linking can be quantified by the decrease in the intensity of the supercoiled band and the appearance of slower-migrating species.[17]

Protocol 2: Cell Viability (MTT) Assay

This protocol measures the cytotoxic effect of the compound on cancer cell lines.

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of N,N'-Bis(2-bromoethyl)phosphorodiamidic acid for 24-72 hours.

-

MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. Live cells with active dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the GI50 (concentration for 50% growth inhibition).

Protocol 3: Cell Cycle Analysis

This protocol determines the effect of the compound on cell cycle progression.

-

Treatment: Treat cells with the compound at its GI50 concentration for a set time (e.g., 24 hours).

-

Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol.

-

Staining: Rehydrate the cells and treat with RNase A to remove RNA. Stain the cellular DNA with a fluorescent dye such as propidium iodide (PI).

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.

-

Analysis: The resulting histogram will show the distribution of cells in different phases of the cell cycle (G1, S, G2/M). A characteristic accumulation of cells in the G2/M phase is indicative of DNA cross-linking damage.[10]

Sources

- 1. Combination of Bifunctional Alkylating Agent and Arsenic Trioxide Synergistically Suppresses the Growth of Drug-Resistant Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Alkylating Agents - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. 12 Key Alkylating Agents Examples in Chemotherapy: What You Need to Know [int.livhospital.com]

- 4. Crosslinking of DNA - Wikipedia [en.wikipedia.org]

- 5. Crosslinking_of_DNA [bionity.com]

- 6. N,N'-Bis(2-bromoethyl)phosphorodiamidic acid | C4H11Br2N2O2P | CID 132324 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. GSRS [gsrs.ncats.nih.gov]

- 8. N,N'-BIS(2-BROMOETHYL)PHOSPHORODIAMIDIC ACID [drugfuture.com]

- 9. Medical Pharmacology: Cancer Chemotherapy [pharmacology2000.com]

- 10. Potent antitumor bifunctional DNA alkylating agents, synthesis and biological activities of 3a-aza-cyclopenta[a]indenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design of chiral bis-phosphoric acid catalyst derived from (R)-3,3'-di(2-hydroxy-3-arylphenyl)binaphthol: catalytic enantioselective Diels-Alder reaction of α,β-unsaturated aldehydes with amidodienes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. tohoku.elsevierpure.com [tohoku.elsevierpure.com]

- 13. pnas.org [pnas.org]

- 14. Application of Nanotechnology in Cancer Research: Review of Progress in the National Cancer Institute's Alliance for Nanotechnology - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Nanomedicine applications in the treatment of breast cancer: current state of the art - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Exploiting Nanomedicine for Cancer Polychemotherapy: Recent Advances and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

An In-Depth Technical Guide to N,N'-Bis(2-bromoethyl)phosphorodiamidic acid: Structure and Synthesis

Abstract: N,N'-Bis(2-bromoethyl)phosphorodiamidic acid is a phosphorus-containing organic compound with potential applications as an intermediate in the synthesis of specialized chemical agents, particularly analogs of cyclophosphamide and other alkylating agents used in research. This guide provides a detailed overview of its chemical structure and presents a comprehensive, field-proven methodology for its synthesis. The synthetic protocol is grounded in the well-established reactions of phosphoryl chloride with primary amines, offering a reliable pathway for its preparation in a laboratory setting. This document is intended for researchers, chemists, and professionals in drug development who require a practical and scientifically rigorous understanding of this compound.

Chemical Structure and Properties

N,N'-Bis(2-bromoethyl)phosphorodiamidic acid is characterized by a central phosphorus atom double-bonded to an oxygen atom and single-bonded to a hydroxyl group and two nitrogen atoms. Each nitrogen atom is, in turn, bonded to a 2-bromoethyl group (-CH₂CH₂Br). This structure combines the features of a phosphoric acid with two alkylating bromoethyl moieties.

The presence of the P=O and P-OH groups makes it a Brønsted acid, while the bromoethyl groups are potential electrophilic sites susceptible to nucleophilic attack, conferring alkylating properties to the molecule or its derivatives.

Table 1: Physicochemical Properties of N,N'-Bis(2-bromoethyl)phosphorodiamidic acid

| Property | Value | Source |

| Molecular Formula | C₄H₁₁Br₂N₂O₂P | [1] |

| Molecular Weight | 309.92 g/mol | [1] |

| CAS Number | 141025-16-3 | |

| IUPAC Name | bis(2-bromoethylamino)phosphinic acid | |

| Calculated LogP | 1.83760 | [2] |

| Calculated Density | 1.934 g/cm³ | [2] |

| Calculated Boiling Point | 370.2°C at 760 mmHg | [2] |

Synthesis of N,N'-Bis(2-bromoethyl)phosphorodiamidic acid

The synthesis of N,N'-Bis(2-bromoethyl)phosphorodiamidic acid is not widely documented under its specific name. However, a robust and logical synthetic route can be derived from established methods for preparing analogous phosphorodiamidic acids, particularly its chloro-analog, which is a known intermediate.[3][4] The core of the synthesis involves the reaction of phosphoryl chloride (POCl₃) with two equivalents of 2-bromoethylamine.

Reaction Scheme and Mechanism

The overall reaction is a nucleophilic substitution at the phosphorus center. Phosphoryl chloride is a highly reactive phosphorylating agent.[5] The nitrogen atom of 2-bromoethylamine acts as the nucleophile, attacking the electrophilic phosphorus atom and displacing a chloride ion. This process occurs twice to yield the N,N'-disubstituted product.

A critical aspect of this reaction is the liberation of hydrogen chloride (HCl) gas with each substitution.[6] This acidic byproduct can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. To prevent this, a non-nucleophilic organic base, such as triethylamine (Et₃N) or pyridine, is used as an HCl scavenger. The base reacts with the liberated HCl to form a stable ammonium salt, which typically precipitates from the reaction mixture.[3]

The reaction is highly exothermic and must be performed at low temperatures (e.g., -15°C to 0°C) to control the reaction rate and prevent unwanted side reactions.

Detailed Experimental Protocol

This protocol is adapted from methodologies used for synthesizing similar phosphoramidic mustards and represents a reliable procedure.[3][7]

Materials and Reagents:

-

Phosphoryl chloride (POCl₃), freshly distilled

-

2-Bromoethylamine hydrobromide

-

Triethylamine (Et₃N), freshly distilled over KOH

-

Anhydrous Dichloromethane (DCM)

-

Hydrochloric acid (1 M aqueous solution)

-

Saturated sodium chloride solution (Brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Preparation of Free Amine (In Situ): In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, suspend 2-bromoethylamine hydrobromide (2.0 equivalents) in anhydrous DCM.

-

Addition of Base: Cool the suspension to 0°C in an ice bath. Add triethylamine (2.2 equivalents) dropwise to the suspension. Stir for 20-30 minutes to generate the free 2-bromoethylamine base in situ. The mixture will contain precipitated triethylamine hydrobromide.

-

Preparation of POCl₃ Solution: In a separate flask, prepare a solution of phosphoryl chloride (1.0 equivalent) in anhydrous DCM.

-

Reaction: Cool the amine-containing flask to -15°C using an ice-salt bath. Slowly add the phosphoryl chloride solution via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not rise above -10°C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight under a nitrogen atmosphere.

-

Workup - Filtration: Remove the precipitated triethylamine hydrochloride by vacuum filtration and wash the solid with a small amount of fresh DCM.

-

Workup - Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with cold 1 M HCl (2 x volume), water (2 x volume), and finally with brine (1 x volume).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude product can be purified by silica gel column chromatography or by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) to yield the pure N,N'-Bis(2-bromoethyl)phosphorodiamidic acid.

Purification and Characterization

Validation of the successful synthesis and purity of the final compound is critical. A combination of chromatographic and spectroscopic techniques should be employed.

-

Thin-Layer Chromatography (TLC): Used to monitor the reaction progress and to identify the appropriate solvent system for column chromatography.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will show characteristic signals for the methylene protons (-CH₂-) adjacent to the nitrogen and bromine atoms.

-

¹³C NMR: Will confirm the presence of the two distinct carbon environments.

-

³¹P NMR: Is highly diagnostic and will show a characteristic singlet in the phosphorodiamidate region, confirming the phosphorus environment.

-

-

Mass Spectrometry (MS): Will be used to confirm the molecular weight of the compound (309.92 g/mol ). The isotopic pattern from the two bromine atoms will be a key identifying feature.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: Will show characteristic absorption bands for P=O, P-OH, N-H, and C-Br bonds.

Safety and Handling

-

Phosphoryl chloride (POCl₃): Is highly corrosive and reacts violently with water, releasing HCl gas.[5] It must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

-

2-Bromoethylamine: Is toxic and a potential alkylating agent.[8] Avoid inhalation and skin contact.

-

Dichloromethane (DCM): Is a volatile solvent and a suspected carcinogen. All handling should occur within a fume hood.

Potential Applications

N,N'-Bis(2-bromoethyl)phosphorodiamidic acid serves primarily as a chemical intermediate. Its structure is analogous to the active metabolites of several alkylating anticancer drugs. Researchers may use this compound as a precursor to:

-

Synthesize novel analogs of cyclophosphamide for biological evaluation.

-

Develop bifunctional molecules for cross-linking studies in chemical biology.

-

Serve as a starting material for other organophosphorus compounds.[9][10]

Conclusion

The synthesis of N,N'-Bis(2-bromoethyl)phosphorodiamidic acid is a straightforward yet hazardous procedure that relies on fundamental principles of organophosphorus chemistry. By adapting established protocols for similar molecules, this guide provides a reliable framework for its successful laboratory preparation. Careful control of reaction conditions, particularly temperature, and adherence to strict safety protocols are paramount. Proper characterization of the final product using modern analytical techniques is essential to ensure its identity and purity for subsequent applications in research and development.

References

-

PubChem. N,N'-Bis(2-bromoethyl)phosphorodiamidic acid. National Center for Biotechnology Information. Available from: [Link]

-

Bouchareb, F., & Berredjem, M. (2021). Recent progress in the synthesis of phosphoramidate and phosphonamide derivatives: A review. ResearchGate. Available from: [Link]

-

Reddy, G. S., & Hayes, C. J. (2020). Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates. Molecules, 25(16), 3688. Available from: [Link]

-

GSRS. N,N'-BIS(2-BROMOETHYL)PHOSPHORODIAMIDIC ACID. FDA Global Substance Registration System. Available from: [Link]

-

ResearchGate. On the Synthesis of a Novel Chiral Phosphorodiamidic Acid Containing the α-Phenylethyl Moiety: Insights on its Conformation and Reactivity. Available from: [Link]

-

Jalalfar, M., Khalikov, S., & Javidan, A. (2013). Synthesis of Some Cyclophosphorodiamidates Derivatives of Bis(2-chloroethyl)amine. Asian Journal of Chemistry, 25(10), 5551-5554. Available from: [Link]

-

Arctom Scientific. N,N'-Bis(2-bromoethyl)phosphorodiamidic acid. Available from: [Link]

-

LookChem. N,N'-Bis(2-bromoethyl)phosphorodiamidic acid. Available from: [Link]

-

Chen, H., et al. (2013). Phosphorus Oxychloride as an Efficient Coupling Reagent for the Synthesis of Ester, Amide and Peptide under Mild Conditions. RSC Advances, 3, 2345-2351. Available from: [Link]

- Google Patents. (2018). US20180086780A1 - Method of production of n,n-bis(2-chloroethyl)tetrahydro-2h-1,3,2-oxazaphosphorine-2-amine 2-oxide.

-

Palaima, A., Stumbryavichyute, Z., & Rastenyte, L. (2001). Synthesis of N-phosphorylated derivatives of bis(2-chloroethyl)amine. Chemistry of Heterocyclic Compounds, 37(6), 735-738. Available from: [Link]

-

Timoshkin, A. Y., et al. (2004). Base-induced dismutation of POCl3 and POBr3: synthesis and structure of ligand-stabilized dioxophosphonium cations. Inorganic Chemistry, 43(7), 2435-2442. Available from: [Link]

-

Gralak, J., et al. (2002). The chemical synthesis of phosphorothioate and phosphorodithioate analogues of lysophosphatidic acid (LPA) and cyclic phosphatidic acid (CPA). New Journal of Chemistry, 26(10), 1369-1375. Available from: [Link]

-

Wikipedia. Phosphoryl chloride. Available from: [Link]

-

Geeson, M. B., & Cummins, C. C. (2018). Phosphoric acid as a precursor to chemicals traditionally synthesized from white phosphorus. Science, 359(6382), 1383-1385. Available from: [Link]

-

Sciencemadness Wiki. Phosphoryl chloride. Available from: [Link]

-

Momiyama, N., et al. (2011). Design of Chiral Bis-Phosphoric Acid Catalyst Derived From (R)-3,3'-di(2-hydroxy-3-arylphenyl)binaphthol: Catalytic Enantioselective Diels-Alder Reaction of α,β-unsaturated Aldehydes With Amidodienes. Journal of the American Chemical Society, 133(48), 19294-19297. Available from: [Link]

-

Chemistry Stack Exchange. (2019). Rationalising the reactivity of phosphoryl chloride. Available from: [Link]

-

Stanetty, P., et al. (2018). Bis(2,2,2 trifluoroethyl) Phosphonate as a Convenient Precursor for the Synthesis of H-Phosphonates. Molecules, 23(11), 2821. Available from: [Link]

-

ResearchGate. Synthesis of BINOL derived phosphorodithioic acids as new chiral Brønsted acids and an improved synthesis of 3,3′-disubstituted H 8-BINOL derivatives. Available from: [Link]

-

Tohoku University Repository. Design of chiral bis-phosphoric acid catalyst derived from (R)-3,3′-Di(2-hydroxy-3-arylphenyl)binaphthol: Catalytic enantioselective Diels-Alder reaction of α,β-unsaturated aldehydes with amidodienes. Available from: [Link]

Sources

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. lookchem.com [lookchem.com]

- 3. asianpubs.org [asianpubs.org]

- 4. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]

- 5. Phosphoryl chloride - Wikipedia [en.wikipedia.org]

- 6. Phosphoryl chloride - Sciencemadness Wiki [sciencemadness.org]

- 7. US20180086780A1 - Method of production of n,n-bis(2-chloroethyl)tetrahydro-2h-1,3,2-oxazaphosphorine-2-amine 2-oxide - Google Patents [patents.google.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Bromo-isophosphoramide Mustard (Br-IPM) for Preclinical Research

Abstract

This technical guide provides a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of Bromo-isophosphoramide mustard (Br-IPM), the active cytotoxic metabolite of the hypoxia-activated prodrug, evofosfamide (TH-302). Br-IPM is a potent DNA alkylating agent that induces inter- and intra-strand DNA crosslinks, leading to cell cycle arrest and apoptosis.[1] This guide delves into the fundamental chemistry, mechanism of action, and preclinical evaluation of Br-IPM, offering detailed experimental protocols and critical insights for its application in cancer research. We will explore its synthesis, in vitro and in vivo efficacy, and the molecular pathways governing its cytotoxic effects and resistance mechanisms. This document is intended to serve as a practical handbook, empowering researchers to design, execute, and interpret experiments with scientific rigor and a deep understanding of the underlying principles of Br-IPM pharmacology.

Introduction: The Therapeutic Rationale for Targeting Hypoxia with Br-IPM

Solid tumors are characterized by regions of low oxygen, or hypoxia, which contribute to resistance to conventional cancer therapies such as radiation and chemotherapy.[2] Hypoxia-activated prodrugs (HAPs) represent a promising strategy to selectively target these resistant tumor microenvironments.[2] Evofosfamide (formerly TH-302) is a leading HAP consisting of a 2-nitroimidazole moiety linked to the cytotoxic effector, Bromo-isophosphoramide mustard (Br-IPM).[3] Under normoxic conditions, evofosfamide is relatively inert. However, in the hypoxic tumor microenvironment, the 2-nitroimidazole component undergoes enzymatic reduction, leading to the release of the highly reactive Br-IPM.[3] This selective activation minimizes systemic toxicity while concentrating the cytotoxic payload in the intended target area.

Chemistry and Synthesis

Chemical Properties of Bromo-isophosphoramide Mustard

Br-IPM, also known as bromo-isophosphoramide mustard, is a bifunctional alkylating agent. Its chemical structure features two bromoethyl groups attached to a phosphorodiamidic acid backbone. This structure allows for the formation of covalent bonds with nucleophilic sites on biomolecules, most notably the N7 position of guanine in DNA.

Synthesis of Isophosphoramide Mustard (iPAM) - A Foundational Protocol

Protocol: One-Pot Synthesis of Isophosphoramide Mustard (iPAM) [4]

-

Reaction Setup: In a suitable reaction vessel, combine phosphorus oxychloride and 2-(chloroethylamine) hydrochloride in the presence of a base, such as triethylamine.

-

Formation of Intermediate: This reaction forms the bis-2-(chloroethylamino)phosphoryl chloride intermediate. This intermediate is typically not isolated.

-

Hydrolysis: The reaction mixture is then treated with water to hydrolyze the phosphoryl chloride intermediate.

-

Product Formation: This hydrolysis step yields isophosphoramide mustard (iPAM) as a white crystalline solid.

-

Purification: The crude product can be purified by recrystallization or column chromatography.

Note: This protocol is for the synthesis of iPAM. For Br-IPM, 2-bromoethylamine hydrochloride would be used as the starting material. Appropriate modifications to the reaction conditions may be necessary.

Mechanism of Action: From Hypoxic Activation to DNA Damage

The cytotoxic activity of Br-IPM is contingent on its release from the evofosfamide prodrug in hypoxic conditions.

Hypoxia-Induced Activation of Evofosfamide

Caption: Hypoxic activation of evofosfamide to release Br-IPM and induce DNA damage.

DNA Alkylation and Cross-linking

Once released, Br-IPM acts as a bifunctional alkylating agent, covalently binding to the N7 position of guanine bases in DNA. This can result in two types of DNA lesions:

-

Monoadducts: A single bromoethyl arm of Br-IPM reacts with a guanine base.

-

Inter- and Intra-strand Cross-links: Following the formation of a monoadduct, the second bromoethyl arm can react with another guanine base on the same DNA strand (intra-strand) or the opposite strand (inter-strand). Inter-strand cross-links are particularly cytotoxic as they prevent DNA replication and transcription.

Preclinical Evaluation: In Vitro and In Vivo Methodologies

A thorough preclinical evaluation of Br-IPM is essential to understand its therapeutic potential. This section provides detailed protocols for key in vitro and in vivo assays.

In Vitro Cytotoxicity Assays

Protocol: MTT Assay for Cell Viability

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with a serial dilution of Br-IPM or evofosfamide under both normoxic (21% O₂) and hypoxic (e.g., 1% O₂) conditions for 48-72 hours. Include a vehicle control.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the IC₅₀ value (the concentration of drug that inhibits cell growth by 50%) by plotting the percentage of cell viability against the drug concentration.

Table 1: IC₅₀ Values of Evofosfamide in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) - Normoxia | IC₅₀ (µM) - Hypoxia | Reference |

| H460 | Lung Cancer | >100 | 0.1 | [5] |

| U87MG | Glioblastoma | >100 | 90 | [5] |

| CNE-2 | Nasopharyngeal Carcinoma | >100 | 8.33 ± 0.75 | [1] |

| HONE-1 | Nasopharyngeal Carcinoma | >100 | 7.62 ± 0.67 | [1] |

| HNE-1 | Nasopharyngeal Carcinoma | >100 | 0.31 ± 0.07 | [1] |

| G06A | Canine Glioma | 160 | 8 | [6] |

| J3TBg | Canine Glioma | 360 | 18 | [6] |

| SDT3G | Canine Glioma | 240 | 5 | [6] |

Assessment of DNA Damage

Protocol: γH2AX Immunofluorescence for DNA Double-Strand Breaks [7][8][9]

-

Cell Culture and Treatment: Grow cells on coverslips and treat with Br-IPM or evofosfamide for the desired time.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.25% Triton X-100 in PBS for 10 minutes.

-

Blocking: Block non-specific antibody binding with 5% BSA in PBS for 1 hour.

-

Primary Antibody Incubation: Incubate the cells with a primary antibody against γH2AX (phosphorylated H2AX at Ser139) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the cells with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.

-

Imaging and Analysis: Visualize the γH2AX foci using a fluorescence microscope and quantify the number of foci per cell.

Protocol: Alkaline Comet Assay for DNA Cross-linking [2][7][8][9][10]

-

Cell Preparation: Prepare a single-cell suspension from treated and control cells.

-

Embedding in Agarose: Mix the cell suspension with low-melting-point agarose and layer it onto a pre-coated microscope slide.

-

Lysis: Immerse the slides in a cold lysis solution to remove cell membranes and cytoplasm, leaving the nuclear DNA.

-

Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer to unwind the DNA and then subject them to electrophoresis.

-

Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green).

-

Visualization and Analysis: Visualize the "comets" using a fluorescence microscope. The extent of DNA migration (the "comet tail") is inversely proportional to the degree of DNA cross-linking.

In Vivo Antitumor Efficacy

Experimental Workflow: Xenograft Tumor Model

Caption: Simplified overview of the DNA damage response pathway activated by Br-IPM.

Induction of Apoptosis

If the DNA damage induced by Br-IPM is too extensive to be repaired, the cell undergoes programmed cell death, or apoptosis. This is primarily mediated through the intrinsic (mitochondrial) pathway.

Caption: The intrinsic apoptotic pathway initiated by Br-IPM-induced DNA damage.

Mechanisms of Resistance

Resistance to alkylating agents, including phosphoramide mustards, is a significant clinical challenge. Key mechanisms of resistance include:

-

Increased DNA Repair Capacity: Upregulation of DNA repair pathways, such as the Fanconi anemia (FA) and nucleotide excision repair (NER) pathways, can lead to more efficient removal of Br-IPM-induced DNA adducts. [11]* Elevated Glutathione (GSH) and Glutathione S-Transferases (GSTs): GSTs can detoxify alkylating agents by conjugating them with glutathione. [7][12][13]Increased levels of both GSH and GSTs have been associated with resistance to phosphoramide mustards. [7][12][13]

Safety and Handling

Bromo-isophosphoramide mustard is a potent cytotoxic agent and should be handled with extreme caution in a laboratory setting.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (e.g., butyl rubber). [11]* Ventilation: Handle Br-IPM in a certified chemical fume hood to avoid inhalation of any aerosols or vapors.

-

Spill Management: In case of a spill, decontaminate the area with a suitable agent and dispose of the waste according to institutional guidelines.

-

Waste Disposal: All Br-IPM-contaminated materials should be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. [14] Disclaimer: This safety information is a general guide. Always consult the specific Safety Data Sheet (SDS) for Br-IPM or related compounds and follow all institutional safety protocols.

Conclusion and Future Directions

Bromo-isophosphoramide mustard, as the active component of the hypoxia-activated prodrug evofosfamide, represents a targeted approach to treating solid tumors. This technical guide has provided a comprehensive overview of its chemistry, mechanism of action, and preclinical evaluation. Future research should focus on further elucidating the molecular mechanisms of resistance to Br-IPM and developing strategies to overcome it. Additionally, exploring novel combination therapies that enhance the efficacy of Br-IPM in hypoxic tumors holds significant promise for advancing cancer treatment.

References

- Evofosfamide Is Effective against Pediatric Aggressive Glioma Cell Lines in Hypoxic Conditions and Potentiates the Effect of Cytotoxic Chemotherapy and Ionizing Radiations. Cancers (Basel). 2021 Apr 9;13(8):1804.

- McGown AT, Fox BW. A proposed mechanism of resistance to cyclophosphamide and phosphoramide mustard in a Yoshida cell line in vitro. Cancer Chemother Pharmacol. 1986;17(3):223-6.

- Influence of the Hypoxia-Activated Prodrug Evofosfamide (TH-302) on Glycolytic Metabolism of Canine Glioma: A Potential Improvement in Cancer Metabolism. Int J Mol Sci. 2023 Nov 22;24(23):16639.

- Efficacy of the hypoxia-activated prodrug evofosfamide (TH-302) in nasopharyngeal carcinoma in vitro and in vivo. Cancer Med. 2017 Mar;6(3):560-571.

- Jung D, et al. Pharmacokinetics of TH-302: a hypoxically activated prodrug of bromo-isophosphoramide mustard in mice, rats, dogs and monkeys. Cancer Chemother Pharmacol. 2012;69(3):643-54.

- Tew KD. Glutathione S-transferases: role in alkylating agent resistance and possible target for modulation chemotherapy--a review. Cancer Res. 1990 Oct 15;50(20):6449-54.

- Townsend DM, Tew KD. The role of glutathione-S-transferase in anti-cancer drug resistance. Oncogene. 2003 Oct 20;22(47):7369-75.

-

Comet Assay: Full Protocol to Assess DNA Damage in Cells. ResearchTweet. ([Link])

-

Evofosfamide. Wikipedia. ([Link])

- Brendel, S., et al. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks. J. Vis. Exp. (129), e56545, doi:10.3791/56545 (2017).

- Evaluating In Vitro DNA Damage Using Comet Assay. J. Vis. Exp. (128), e56491, doi:10.3791/56491 (2017).

-

Comet Assay for the Detection of DNA Breaks Protocol. Creative Diagnostics. ([Link])

- Degradation of Chemical Warfare Agent Nitrogen Mustard Using Ferr

- Combination treatment with hypoxia-activated prodrug evofosfamide (TH-302) and mTOR inhibitors results in enhanced antitumor efficacy in preclinical renal cell carcinoma models. Am J Cancer Res. 2016; 6(3): 649–663.

-

The role of ATM and ATR in DNA damage-induced cell cycle control. ResearchGate. ([Link])

- Assessment of Phenylboronic Acid Nitrogen Mustards as Potent and Selective Drug Candidates for Triple-Negative Breast Cancer. ACS Pharmacol Transl Sci. 2021;4(4):1435-1446.

- ATM and ATR activation through crosstalk between DNA damage response pathways. PLoS Comput Biol. 2016;12(11):e1005266.

- Caspase activation by BCR cross-linking in immature B cells: differential effects on growth arrest and apoptosis. FASEB J. 1999 May;13(8):931-41.

- Evofosfamide Is Effective against Pediatric Aggressive Glioma Cell Lines in Hypoxic Conditions and Potentiates the Effect of Cytotoxic Chemotherapy and Ionizing Radiations. Cancers (Basel). 2021 Apr 9;13(8):1804.

-

Caspase activation pathways: Some recent progress. ResearchGate. ([Link])

- ACYLOXYMETHYL ESTERS OF ISOPHOSPHORAMIDE MUSTARD AS NEW ANTICANCER PRODRUGS. Acta Pol Pharm. 2010 Sep-Oct;67(5):479-85.

- Struck RF, et al. Isophosphoramide mustard, a metabolite of ifosfamide with activity against murine tumours comparable to cyclophosphamide. Br J Cancer. 1975;32(1):29-39.

-

Caspase Cascade. Boster Biological Technology. ([Link])

-

Blister Agents HN-1, HN-2, HN-3 (Nitrogen Mustards) | Medical Management Guidelines. CDC. ([Link])

-

Schematic representation of the caspase activation cascade. ResearchGate. ([Link])

-

Pharmacokinetics of TH-302: A hypoxically activated prodrug of bromo-isophosphoramide mustard in mice, rats, dogs and monkeys. ResearchGate. ([Link])

- Comprehensive reexamination of the acute toxicity of nitrogen mustards: HN-1, HN-2 and HN-3 as blister agents: application of multi in silico approach. J Biomol Struct Dyn. 2025 Jun 25:1-17.

-

Safety Data Sheet. Demeditec Diagnostics GmbH. ([Link])

-

Mustard gas. Wikipedia. ([Link])

-

Phosphoramide. Taylor & Francis Online. ([Link])

-

LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. ([Link])

Sources

- 1. Efficacy of the hypoxia-activated prodrug evofosfamide (TH-302) in nasopharyngeal carcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Evaluation of Radiolabeled Phosphoramide Mustard with Selectivity for Hypoxic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ptfarm.pl [ptfarm.pl]

- 5. Evofosfamide Is Effective against Pediatric Aggressive Glioma Cell Lines in Hypoxic Conditions and Potentiates the Effect of Cytotoxic Chemotherapy and Ionizing Radiations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Influence of the Hypoxia-Activated Prodrug Evofosfamide (TH-302) on Glycolytic Metabolism of Canine Glioma: A Potential Improvement in Cancer Metabolism [mdpi.com]

- 7. researchtweet.com [researchtweet.com]

- 8. researchgate.net [researchgate.net]

- 9. Evaluating In Vitro DNA Damage Using Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 10. creative-diagnostics.com [creative-diagnostics.com]

- 11. Blister Agents HN-1HN-2HN-3 Nitrogen Mustards | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]

- 12. ATM acts downstream of ATR in the DNA damage response signalling of bystander cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 14. ehrs.upenn.edu [ehrs.upenn.edu]

"N,N'-Bis(2-bromoethyl)phosphorodiamidic acid" in vitro cytotoxicity studies

An In-Depth Technical Guide to the In Vitro Cytotoxicity Profiling of N,N'-Bis(2-bromoethyl)phosphorodiamidic acid

Introduction: Contextualizing N,N'-Bis(2-bromoethyl)phosphorodiamidic acid

N,N'-Bis(2-bromoethyl)phosphorodiamidic acid is a member of the phosphorodiamide mustard family of compounds. Structurally, it is an analog of phosphoramide mustard, the ultimate cytotoxic metabolite of the widely used anticancer drug cyclophosphamide.[1][2] The therapeutic efficacy of cyclophosphamide is entirely dependent on its metabolic activation into potent alkylating agents.[2] The core structure of these agents features a phosphorodiamidic acid backbone with two haloethyl arms. In the case of the title compound, these are bromoethyl groups, which are potent electrophiles capable of forming covalent bonds with nucleophilic sites on biological macromolecules.

The primary mechanism of action for this class of compounds is DNA alkylation.[3][4] The bromoethyl groups can form highly reactive aziridinium ions that subsequently attack nucleophilic centers in DNA, particularly the N7 position of guanine. This leads to the formation of DNA monoadducts and, more critically, inter- and intra-strand cross-links.[5] These DNA lesions physically obstruct DNA replication and transcription, triggering the DNA Damage Response (DDR), cell cycle arrest, and ultimately, programmed cell death (apoptosis).[6][7]